molecular formula C18H19N5O3 B2389705 3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915932-43-3

3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2389705
CAS No.: 915932-43-3
M. Wt: 353.382
InChI Key: IJEAEDNJBJCMGL-UHFFFAOYSA-N
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Description

3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core substituted with ethyl, hydroxyphenyl, and trimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a purine derivative, the introduction of the ethyl, hydroxyphenyl, and trimethyl groups can be achieved through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and trimethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the imidazo[2,1-f]purine core produces dihydro derivatives.

Mechanism of Action

The mechanism by which 3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or a therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

  • 8-phenyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of 3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

2-ethyl-6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-5-21-16(25)14-15(20(4)18(21)26)19-17-22(10(2)11(3)23(14)17)12-8-6-7-9-13(12)24/h6-9,24H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEAEDNJBJCMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4O)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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